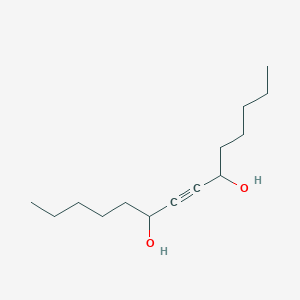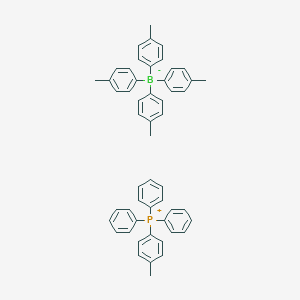
p-Tolyltriphenylphosphonium tetra-p-tolylborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related phosphonium salts involves reactions between specific phosphorus reagents and organic or inorganic compounds. For example, tetraphenylphosphonium salts have been synthesized through reactions involving phosphorus and alkyl halides under specific conditions, leading to crystalline complexes with distinctive structural features. These processes often require precise conditions such as the use of water as a solvent or specific reagents to facilitate the reaction (Sharutin et al., 2020).
Molecular Structure Analysis
The molecular structure of phosphonium salts, including compounds similar to p-Tolyltriphenylphosphonium tetra-p-tolylborate, has been characterized by various spectroscopic methods and X-ray diffraction. These analyses reveal complex structures where the phosphonium and borate components exhibit distinct coordination geometries, often involving distorted tetrahedral arrangements or planar structures, depending on the specific compounds involved. The detailed structure analysis helps in understanding the molecular conformation and the interactions between different moieties within the compounds (Sharutin et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving phosphonium salts can be diverse, including their participation in coupling reactions, their role in the synthesis of other complex molecules, or their use as catalysts in various organic transformations. The unique chemical properties of these salts, such as their reactivity towards nucleophiles or their ability to undergo oxidation or reduction, make them valuable in synthetic chemistry and materials science (Yanachkov et al., 2011).
Physical Properties Analysis
The physical properties of phosphonium salts, including p-Tolyltriphenylphosphonium tetra-p-tolylborate, encompass solubility, melting points, and crystal structure. These properties are crucial for determining the conditions under which these compounds can be used, stored, or applied in various chemical processes. The crystal structure, obtained through X-ray crystallography, provides insights into the arrangement of atoms within the compound and the types of intermolecular interactions present, which can affect its physical properties and reactivity (Churchill & Cooke, 1970).
Safety And Hazards
The safety data sheet (SDS) for p-Tolyltriphenylphosphonium tetra-p-tolylborate provides information on its hazards, including first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . It is advised that this compound is for R&D use only and not for medicinal, household or other use .
Propiedades
IUPAC Name |
(4-methylphenyl)-triphenylphosphanium;tetrakis(4-methylphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28B.C25H22P/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h5-20H,1-4H3;2-20H,1H3/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYBBNPXASCQEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H50BP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolyltriphenylphosphonium tetra-p-tolylborate | |
CAS RN |
181259-37-0 |
Source


|
| Record name | Phosphonium, (4-methylphenyl)triphenyl-, tetrakis(4-methylphenyl)borate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181259-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

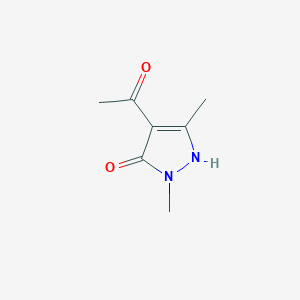
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
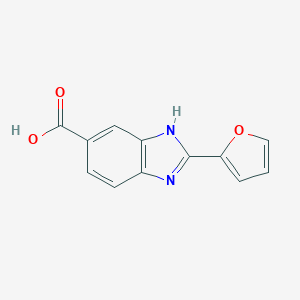
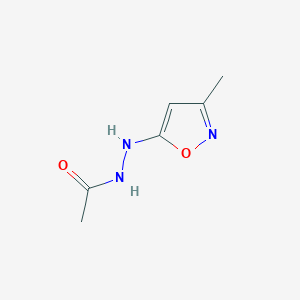

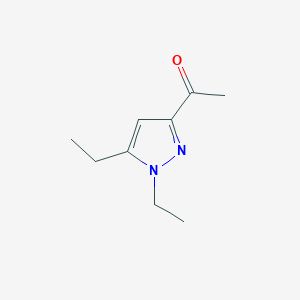



![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)


